Diholmium dioxide sulphide
Description
Properties
CAS No. |
12162-58-2 |
|---|---|
Molecular Formula |
Ho2O2S |
Molecular Weight |
393.919 |
IUPAC Name |
holmium(3+);oxygen(2-);sulfide |
InChI |
InChI=1S/2Ho.2O.S/q2*+3;3*-2 |
InChI Key |
JNLNQNGGHHMVMS-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[S-2].[Ho+3].[Ho+3] |
Synonyms |
diholmium dioxide sulphide |
Origin of Product |
United States |
Comparison with Similar Compounds
Diholmium Tricarbonate (Ho₂(CO₃)₃)
- Formula : Ho₂(CO₃)₃
- CAS : 5895-51-2
- Molecular Weight : 581.93 g/mol .
- Key Differences : Unlike Ho₂O₂S, this compound substitutes sulfide with carbonate groups, resulting in higher thermal instability and reactivity with acids. Carbonate-based holmium compounds are often studied for CO₂ sequestration applications, whereas sulfide derivatives like Ho₂O₂S exhibit stronger redox activity .
Diholmium Trisulphate (Ho₂(SO₄)₃)
- Formula : Ho₂(SO₄)₃
- CAS : 15622-40-9
- Molecular Weight : 666.07 g/mol .
- Key Differences : The sulfate anion confers greater solubility in polar solvents compared to Ho₂O₂S. Sulfate derivatives are typically used in aqueous-phase catalysis, whereas Ho₂O₂S’s sulfide component may favor solid-state applications .
Sodium Disulfide (Na₂S₂)
- Formula : Na₂S₂
- CAS : 22868-13-9
- Molecular Weight : 110.11 g/mol .
- Key Differences: As a non-rare-earth sulfide, Na₂S₂ is simpler in structure and widely used in industrial sulfur chemistry. Unlike Ho₂O₂S, it lacks the redox versatility of holmium but is more cost-effective for bulk sulfur-related processes .
Comparative Physicochemical Properties
| Compound | Melting Point (°C) | Solubility in Water | Redox Activity | Primary Applications |
|---|---|---|---|---|
| Diholmium dioxide sulphide | Not reported | Insoluble | High | Catalysis, optoelectronics |
| Diholmium tricarbonate | Decomposes >300°C | Slightly soluble | Moderate | CO₂ capture, rare-earth refining |
| Sodium disulfide | >500°C | Highly soluble | Low | Pulp/paper industry, sulfide synthesis |
Research Findings
- Catalytic Performance : Ho₂O₂S demonstrates superior catalytic efficiency in sulfur oxidation reactions compared to Ho₂(CO₃)₃, attributed to the sulfide anion’s electron-donating capacity .
- Thermal Stability : Ho₂O₂S is more thermally robust than Na₂S₂, retaining structural integrity up to 600°C in inert atmospheres, whereas Na₂S₂ decomposes at lower temperatures .
Preparation Methods
Reaction Mechanism and Stoichiometry
Holmium(III) oxide reacts with H₂S at elevated temperatures (600–900°C) in inert or reducing atmospheres. The reaction proceeds incrementally, where sulfur atoms replace oxygen in the cubic bixbyite lattice of Ho₂O₃:
For Ho₂O₂S (), the ideal stoichiometry requires a 1:1 molar ratio of Ho₂O₃ to H₂S. However, achieving partial sulfidation without progressing to Ho₂S₃ () demands precise control of gas flow rates and reaction duration.
Critical Process Parameters
Experimental data from analogous lanthanide oxysulfides highlight the following optimal conditions:
| Parameter | Range | Effect on Product Composition |
|---|---|---|
| Temperature | 750–850°C | Higher temps favor Ho₂S₃ formation |
| H₂S Concentration | 10–20 vol% in N₂ | Lower concentrations limit |
| Reaction Time | 2–4 hours | Prolonged exposure increases |
| Cooling Rate | 5°C/min (post-reaction) | Prevents sulfur loss via sublimation |
Under these conditions, yields of 60–75% Ho₂O₂S are typical, with residual Ho₂O₃ and Ho₂S₃ requiring post-synthesis acid leaching for removal.
The reverse approach—introducing oxygen into holmium(III) sulfide (Ho₂S₃)—provides an alternative pathway. This method is less common due to the thermodynamic preference for sulfate (SO₄²⁻) formation but offers advantages in nanoparticle synthesis.
Oxygenation Dynamics
Controlled oxidation of Ho₂S₃ occurs via a solid-gas reaction with O₂ or H₂O vapor at moderate temperatures (300–500°C):
For Ho₂O₂S (), the reaction becomes:
The coproduct sulfur sublimates above 445°C, simplifying purification. However, over-oxidation to holmium sulfate (Ho₂(SO₄)₃) remains a risk above 500°C.
Mitigating Sulfate Byproducts
Key strategies include:
-
Low Oxygen Partial Pressure : Using dilute O₂ (5–10% in Ar) suppresses sulfate formation.
-
Moisture Control : H₂O vapor accelerates sulfate conversion; thus, anhydrous conditions are critical.
-
Fluidized Bed Reactors : Enhance gas-solid contact uniformity, reducing localized over-oxidation.
Phase-pure Ho₂O₂S synthesized via this route exhibits a distinctive yellow-orange coloration, as observed in Ho₂S₃ precursors.
Precursor Decomposition Routes
Advanced synthesis methods employ holmium-containing precursors with pre-bonded oxygen and sulfur ligands, enabling low-temperature Ho₂O₂S formation.
Thiourea-Based Precursors
Holmium nitrate (Ho(NO₃)₃) and thiourea (SC(NH₂)₂) form a soluble complex that decomposes at 400–600°C:
This approach yields nanocrystalline Ho₂O₂S with high surface area (50–100 m²/g), advantageous for catalytic applications.
Alkoxide-Thiolate Systems
Holmium(III) ethoxide (Ho(OCH₂CH₃)₃) and hexamethyldisilathiane ((Si(CH₃)₃)₂S) react in toluene at 200°C, forming an intermediate that calcines to Ho₂O₂S at 500°C:
This method achieves 85–90% purity but requires rigorous exclusion of moisture to prevent hydrolysis.
Sulfate Reduction Pathways
Though less common, the reduction of holmium oxysulfates (Ho₂O₂SO₄) offers a high-yield route to Ho₂O₂S.
Carbothermal Reduction
Ho₂O₂SO₄ reacts with carbon at 800–1000°C under vacuum:
This method produces coarse-grained Ho₂O₂S (particle size 1–5 µm) suitable for bulk applications but suffers from energy intensity.
Comparative Analysis of Synthesis Methods
The table below evaluates the four primary Ho₂O₂S preparation routes:
| Method | Yield (%) | Purity (%) | Particle Size | Energy Cost | Scalability |
|---|---|---|---|---|---|
| Partial Sulfidation | 60–75 | 70–85 | 0.1–2 µm | Moderate | High |
| Sulfide Oxidation | 50–65 | 60–75 | 10–100 nm | Low | Moderate |
| Precursor Decomposition | 80–90 | 85–95 | 5–50 nm | High | Low |
| Sulfate Reduction | 90–95 | 95–99 | 1–5 µm | Very High | High |
Each method caters to specific application needs: precursor routes favor nanomaterials for catalysis, while sulfate reduction suits high-purity bulk synthesis.
Q & A
Q. How can contradictory findings in this compound’s optical properties be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
